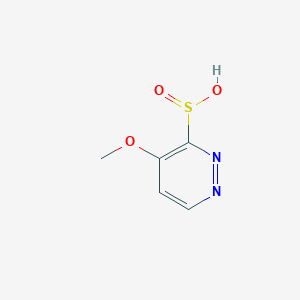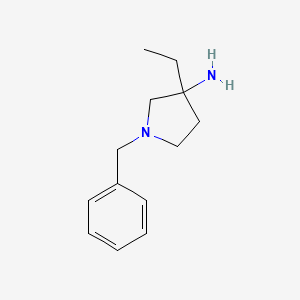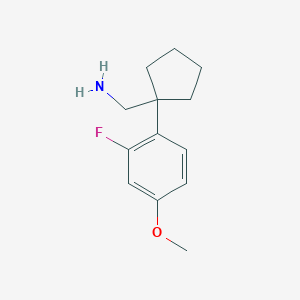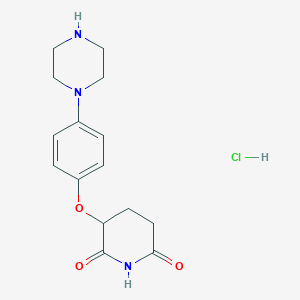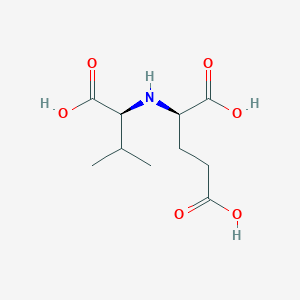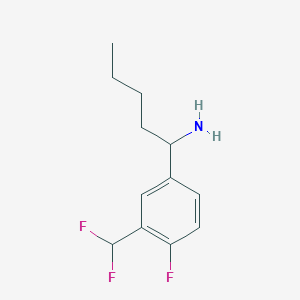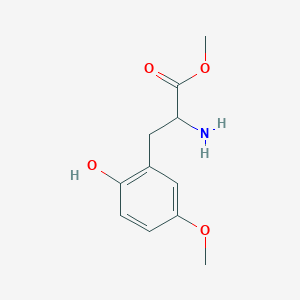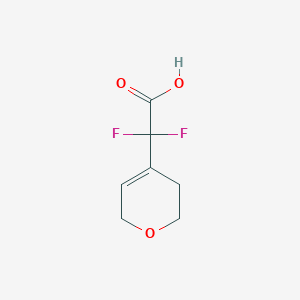![molecular formula C17H21ClN2O3 B15225595 tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate: is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. This particular compound has garnered interest due to its potential biological activities and its role as a building block in drug discovery.
Métodos De Preparación
The synthesis of tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate involves several key steps:
Dianion Alkylation and Cyclization: The synthesis begins with the preparation of ethyl 2-oxindoline-5-carboxylate. This intermediate undergoes dianion alkylation followed by cyclization to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
This synthetic route is efficient and scalable, achieving an overall yield of 35% over eight steps without the need for chromatographic purification .
Análisis De Reacciones Químicas
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxindole ring or other parts of the molecule.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery, particularly for its role in inhibiting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate can be compared with other spirocyclic oxindole derivatives, such as:
tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spirocyclic structure but differs in the functional groups attached to the rings.
1’-methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate: Another spirocyclic oxindole with different substituents, leading to variations in biological activity and reactivity.
The uniqueness of tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical modifications.
Propiedades
Fórmula molecular |
C17H21ClN2O3 |
|---|---|
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
tert-butyl 5-chloro-2-oxospiro[indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-13-5-4-11(18)10-12(13)17(14(20)21)6-8-19-9-7-17/h4-5,10,19H,6-9H2,1-3H3 |
Clave InChI |
YLJZINXILIQHQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C3(C1=O)CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
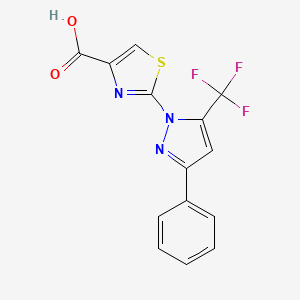
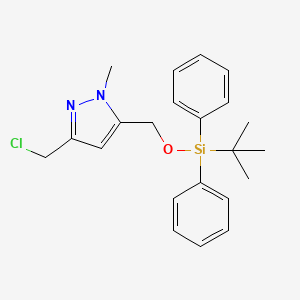
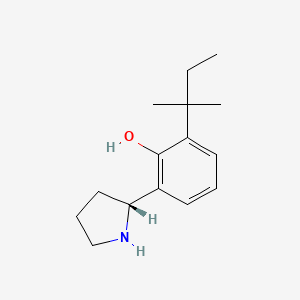
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
